molecular formula C14H8N2O2S B13421435 Benzonitrile, 4,4'-sulfonyldi- CAS No. 6461-99-0

Benzonitrile, 4,4'-sulfonyldi-

Cat. No.: B13421435
CAS No.: 6461-99-0
M. Wt: 268.29 g/mol
InChI Key: MZKBKRFSDLTYAN-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis

Benzonitrile (B105546), 4,4'-sulfonyldi- serves as a significant intermediate in organic synthesis. The nitrile groups and the aromatic rings offer multiple reaction sites for constructing more complex molecules. For instance, the nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocyclic compounds.

One notable application is in the synthesis of nitrogen-rich polymers. Research has shown that dinitrile derivatives, such as Benzonitrile, 4,4'-sulfonyldi-, can react with diazides to form polymers containing tetrazole rings. researchgate.net These reactions highlight the utility of the nitrile functionalities in creating polymers with high thermal stability.

Furthermore, the core structure of Benzonitrile, 4,4'-sulfonyldi- is related to other important sulfone-containing compounds. For example, 4,4'-dichlorodiphenyl sulfone is a crucial intermediate for producing aromatic polysulfones and bis(4-aminophenyl) sulfone (dapsone), which has applications in pharmaceuticals. google.comsigmaaldrich.com The synthesis of these related compounds often involves precursors that share the diphenyl sulfone backbone, underscoring the foundational importance of this structural motif in organic synthesis.

Relevance as a Monomer in Polymer Chemistry

The bifunctional nature of Benzonitrile, 4,4'-sulfonyldi-, with two reactive nitrile groups on a rigid aromatic backbone, makes it a valuable monomer in polymer chemistry. It is particularly relevant in the synthesis of high-performance polymers. These polymers are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance.

The process of polymerization often involves step-growth polymerization, where the monomer units react to form long polymer chains. sigmaaldrich.com In the case of Benzonitrile, 4,4'-sulfonyldi-, the nitrile groups can be chemically transformed to link with other monomers. This can lead to the formation of various polymers, including polyethers and polyamides, which are known for their robust properties. frontiersin.orgresearchgate.net For instance, the synthesis of certain poly(ether ketone cardo)s involves reactions with monomers that can be derived from structures similar to Benzonitrile, 4,4'-sulfonyldi-. dtu.dk

The sulfonyl group in the monomer contributes to the desirable properties of the resulting polymers, such as high glass transition temperatures and thermal stability. mdpi.com This makes polymers derived from Benzonitrile, 4,4'-sulfonyldi- suitable for applications in demanding environments, such as in the aerospace and electronics industries.

Evolution of Research Perspectives

Research interest in Benzonitrile, 4,4'-sulfonyldi- and related sulfone-containing compounds has evolved significantly over time. Early research focused on the fundamental synthesis and characterization of these molecules. For example, the synthesis of diaminodiphenyl sulfone was reported as early as 1908. ilsl.br

Over the decades, the focus has shifted towards harnessing the unique properties of these compounds for advanced applications. The development of high-performance polymers like polysulfones from monomers such as 4,4'-dichlorodiphenyl sulfone marked a significant advancement in materials science. google.commdpi.com

More recently, research has explored the synthesis of novel polymers with tailored functionalities. This includes the creation of nitrogen-rich polymers for energetic materials and the development of polymers for specific applications like gas separation membranes and polymer electrolyte membrane fuel cells. researchgate.netdtu.dkissp.ac.ru The ongoing exploration of new polymerization techniques, such as ring-opening polymerization and controlled radical polymerization, continues to expand the possibilities for creating advanced materials from monomers like Benzonitrile, 4,4'-sulfonyldi-. sigmaaldrich.comresearchgate.net The study of experimental evolution in chemical systems also opens up new avenues for discovering novel polymers with enhanced functionalities. mdpi.commdpi.com

Interactive Data Table: Properties of Benzonitrile, 4,4'-sulfonyldi-

PropertyValueUnitSource
Molecular FormulaC₁₄H₈N₂O₂S cymitquimica.com
Molecular Weight268.29 g/mol nih.gov
Melting Point (Tfus)K chemeo.com
Boiling Point (Tboil)834.98K chemeo.com
logP (Octanol/Water Partition Coefficient)2.263 chemeo.com
Water Solubility (log10WS)-3.54mol/l chemeo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6461-99-0

Molecular Formula

C14H8N2O2S

Molecular Weight

268.29 g/mol

IUPAC Name

4-(4-cyanophenyl)sulfonylbenzonitrile

InChI

InChI=1S/C14H8N2O2S/c15-9-11-1-5-13(6-2-11)19(17,18)14-7-3-12(10-16)4-8-14/h1-8H

InChI Key

MZKBKRFSDLTYAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthetic Methodologies for Benzonitrile, 4,4 Sulfonyldi and Its Precursors

Established Synthetic Pathways to 4,4'-Dicyanodiphenylsulfone

The traditional synthesis of 4,4'-dicyanodiphenylsulfone often starts from precursors like 4,4'-dichlorodiphenyl sulfone. A common and historically significant method is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. organic-chemistry.orgwikipedia.orgsynarchive.com This reaction typically requires heating the aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often in a high-boiling polar solvent such as pyridine (B92270) or DMF. organic-chemistry.org While effective, this method is associated with challenges, including harsh reaction conditions with temperatures up to 200°C and difficulties in product purification due to the use of excess copper cyanide. organic-chemistry.org

Another established route involves the diazotization of anilines, followed by a Sandmeyer reaction with copper(I) cyanide. nih.gov This pathway, while a cornerstone of aromatic nitrile synthesis, requires the use of superstoichiometric amounts of the copper salt. nih.gov

A more direct precursor to 4,4'-dicyanodiphenylsulfone is 4,4'-dinitrodiphenylsulfone, which can be synthesized by oxidizing 4,4'-dinitrodiphenylthioester with potassium dichromate in sulfuric acid. chemicalbook.com The dinitro compound can then be converted to the diamine (Dapsone) by reduction. chemicalbook.com While this illustrates the synthesis of a related sulfone, the direct conversion of the nitro groups to cyano groups is less common than the cyanation of halo-substituents.

The synthesis of the precursor 4,4'-dichlorodiphenyl sulfone itself can be achieved through a Friedel-Crafts reaction between thionyl chloride and chlorobenzene, followed by oxidation of the resulting 4,4'-dichlorodiphenyl sulfoxide (B87167) with hydrogen peroxide. patsnap.comgoogle.com

Advanced Catalytic Synthesis Approaches for Benzonitrile (B105546) Derivatives

To overcome the limitations of traditional methods, significant research has focused on developing more efficient, milder, and practical catalytic systems for the synthesis of benzonitrile derivatives.

Transition metal catalysis, particularly using palladium and copper, has revolutionized the synthesis of aryl nitriles from aryl halides. rsc.org These methods often proceed under milder conditions and exhibit greater tolerance for various functional groups. nih.govacs.org

Palladium-Catalyzed Cyanation: Palladium-catalyzed cross-coupling reactions for cyanation have been extensively developed. rsc.org These reactions can utilize various aryl halides (chlorides, bromides) and triflates as substrates. nih.govacs.org A key challenge in palladium-catalyzed cyanation is catalyst deactivation by the cyanide ion. nih.gov To circumvent this, strategies include using less toxic and less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org

Modern protocols have achieved high efficiency at low catalyst loadings. For instance, a system using a palladium precatalyst, a specific ligand, and K₄[Fe(CN)₆]•3H₂O in a dioxane/water solvent mixture can convert aryl chlorides to benzonitriles in high yields at temperatures up to 100°C. nih.gov Further advancements have enabled these reactions to proceed at even lower temperatures, from room temperature to 40°C, by employing palladacycle precatalysts. acs.org The use of heterogeneous catalysts like palladium on carbon (Pd/C) offers advantages in terms of scalability and simplified purification. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Cyanation Methods
Catalyst SystemCyanide SourceSubstrateConditionsYieldReference
Pd₂(dba)₃ / LigandK₄[Fe(CN)₆]•3H₂OAryl Chlorides/BromidesDioxane/H₂O, ≤ 100 °C, 1hExcellent nih.gov
Palladacycle PrecatalystKCNAryl Halides/TriflatesAqueous media, rt-40 °CGood to Excellent acs.org
Pd/C / dppfZn(CN)₂Aryl Bromides/ChloridesDMAC, 110 °CUp to 98% organic-chemistry.org

Copper-Catalyzed Cyanation: Copper-catalyzed methods provide a more economical alternative to palladium. organic-chemistry.org While traditional Rosenmund-von Braun conditions are harsh, modern copper-catalyzed systems operate under milder conditions. A notable development is the copper-catalyzed domino halide exchange-cyanation of aryl bromides, which uses catalytic amounts of copper(I) iodide (CuI) with potassium iodide (KI) and sodium cyanide (NaCN) in toluene. organic-chemistry.org This process avoids polar solvents, simplifying product isolation. organic-chemistry.org

Researchers have also explored alternative, safer cyanide sources. One approach uses acetonitrile (B52724) as the cyanide source in a copper(II) acetate-catalyzed oxidative cyanation. thieme-connect.com Another innovative method employs formamide (B127407) as the nitrile source with a copper iodide catalyst. rsc.org

Table 2: Overview of Copper-Catalyzed Cyanation Reactions
Catalyst SystemCyanide SourceSubstrateKey FeaturesReference
CuI / KI / Diamine ligandNaCNAryl BromidesDomino halide exchange-cyanation, apolar solvent organic-chemistry.org
Cu(OAc)₂AcetonitrileAryl HalidesOxidative C-C bond cleavage and cyanation thieme-connect.com
CuI / PPh₃FormamideAryl HalidesInexpensive and readily available cyanide source rsc.org
Cu₂O/SBA-15K₄[Fe(CN)₆]Aryl IodidesHeterogeneous, ligand-free, reusable catalyst rsc.org

Ionic liquids (ILs) have emerged as versatile media and catalysts in organic synthesis, offering benefits such as thermal stability, low vapor pressure, and recyclability. wikipedia.orgrsc.org In the context of benzonitrile synthesis, ILs can play multiple roles. rsc.orgresearchgate.net

For instance, a green synthesis route for benzonitrile from benzaldehyde (B42025) utilizes a hydroxylamine-based ionic liquid salt, (NH₂OH)₂·[HSO₃-b-Py]·HSO₄, which acts as a reagent. rsc.orgresearchgate.net The ionic liquid [HSO₃-b-Py]·HSO₄ serves as a co-solvent and catalyst, facilitating the reaction and simplifying the separation process. rsc.orgresearchgate.netnih.govsemanticscholar.org This system achieved a 100% yield of benzonitrile at 120°C within 2 hours and allowed for the easy recovery and recycling of the ionic liquid. rsc.orgresearchgate.net

Ionic liquids have also been used to enhance transition metal-catalyzed cyanations. A palladium complex supported on SBA-15, a mesoporous silica (B1680970), with a confined ionic liquid (1-butyl-3-methylimidazolium hexafluorophosphate), showed enhanced catalytic activity for the cyanation of aryl halides with K₄[Fe(CN)₆]. rsc.orgrsc.org The ionic liquid helps to stabilize the palladium nanoparticles and facilitates the transport of the cyanide reagent to the catalytic sites. rsc.org Other research has explored direct C-H bond cyanation reactions catalyzed by rhodium(III) complexes in ionic liquids. researchgate.netacs.org

Functionalization Strategies for Related Dinitriles

The cyano groups in aromatic dinitriles like 4,4'-dicyanodiphenylsulfone are versatile functional handles that can be converted into various other groups. The high reactivity of the imine intermediate makes the selective hydrogenation of nitriles to primary amines a key challenge, often leading to mixtures of primary, secondary, and tertiary amines. researchgate.net

One of the most common transformations is the reduction of the nitrile groups to aminomethyl groups, yielding diamines. This is typically achieved through catalytic hydrogenation over catalysts such as rhodium on alumina (B75360) (Rh/Al₂O₃). researchgate.net The control of selectivity towards the primary amine is a critical aspect of this reaction. researchgate.net

The nitrile group can also be hydrolyzed to a carboxylic acid or converted into an amide. The Ritter reaction, for example, can be used to form amides from dinitriles. acs.org Aromatic dinitriles can also participate in condensation polymerization reactions, for instance with formaldehyde, to form polyamides. oup.com

Furthermore, the sulfone group itself can be a site for functionalization. Transition-metal-catalyzed cross-coupling reactions can lead to the cleavage of the C–S bond, allowing for desulfonylative transformations where the sulfone group is replaced by other functionalities. rsc.orgacs.orgcolab.ws

Polymerization Chemistry Involving Benzonitrile, 4,4 Sulfonyldi

Step-Growth Polymerization Mechanisms

Step-growth polymerization is a primary method for polymerizing monomers like Benzonitrile (B105546), 4,4'-sulfonyldi-. This process involves a series of reactions between the functional groups of the monomers. uomustansiriyah.edu.iqbhu.ac.in Initially, monomers react to form dimers, which then react with other monomers or dimers to form trimers and tetramers, respectively. uomustansiriyah.edu.iqyoutube.com This stepwise process continues until high molecular weight polymers are achieved, which typically requires the reaction to proceed to a very high conversion rate. uomustansiriyah.edu.iqyoutube.com

Polycondensation is a type of step-growth polymerization where a small molecule, often water, is eliminated during the formation of the polymer chain. youtube.com Benzonitrile, 4,4'-sulfonyldi- can participate in polycondensation reactions in two principal ways: through reactions involving the aromatic backbone and through the cyclotrimerization of its nitrile end groups.

One key reaction is nucleophilic aromatic substitution polymerization. The powerful electron-withdrawing nature of the sulfonyl (–SO2–) group in Benzonitrile, 4,4'-sulfonyldi- activates the attached phenyl rings, making them susceptible to nucleophilic attack. This allows for polycondensation with bisphenol monomers. In this process, the bisphenoxide acts as the nucleophile, displacing a leaving group on an activated aromatic monomer to form an ether linkage, resulting in Poly(arylene ether sulfone)s containing nitrile groups. nih.gov

Another significant polycondensation pathway for dinitrile monomers is cyclotrimerization. Under the influence of heat or specific catalysts, the nitrile (–C≡N) groups can undergo a cyclization reaction with two other nitrile groups to form a highly stable, cross-linked triazine ring. researchgate.netnih.gov This process transforms the linear or branched monomers into a rigid, three-dimensional network structure, significantly enhancing the thermal stability and mechanical properties of the final material. The formation of these thermosetting polytriazine networks from dinitrile monomers is a key strategy for creating high-performance materials for aerospace and electronics. nih.govnih.gov

Benzonitrile, 4,4'-sulfonyldi- is a critical monomer for creating specialized polymers such as Poly(arylene ether nitriles) and can be a precursor for monomers used in Aromatic Polyimide synthesis.

Poly(arylene ether nitriles) (PAENs) are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical strength. sci-hub.boxresearchgate.net They are typically synthesized via nucleophilic substitution polycondensation reactions. researchgate.net While many PAENs are synthesized using monomers like 2,6-dichlorobenzonitrile, the underlying principle applies to sulfone-containing dinitriles. sci-hub.box The activated aromatic system of Benzonitrile, 4,4'-sulfonyldi- can react with various bisphenols (e.g., hydroquinone, bisphenol A) in a polar aprotic solvent with a weak base like potassium carbonate to yield high molecular weight polymers. sci-hub.boxnih.gov The resulting polymers combine the toughness of the polyether backbone with the rigidity and polarity of the sulfone and nitrile groups.

Aromatic Polyimides are renowned for their exceptional thermal and oxidative stability, high strength, and excellent dielectric properties. rsc.org Their synthesis typically involves a two-stage polycondensation reaction between an aromatic dianhydride and an aromatic diamine. researchgate.netnih.gov Benzonitrile, 4,4'-sulfonyldi- does not directly participate in this reaction as a dianhydride or diamine. However, it can serve as a precursor for these essential monomers. Through chemical modification, the nitrile groups can be hydrolyzed to form carboxylic acids. A similar strategy, starting with 4-nitrophthalonitrile, involves reaction with a bisphenol, followed by alkaline hydrolysis of the nitrile groups to create a tetracarboxylic diacid, which is then dehydrated to form a novel dianhydride monomer for polyimide synthesis. ntu.edu.tw This demonstrates a viable, albeit indirect, route for incorporating the sulfonyldibenzonitrile structure into a polyimide backbone, potentially yielding polymers with enhanced solubility and specific thermal characteristics. researchgate.net

Controlled Polymerization Techniques for Dinitrile Monomers

Controlled polymerization, often referred to as living polymerization, encompasses methods that suppress chain termination and transfer reactions. mdpi.comfujifilm.com This allows for precise control over the polymer's molecular weight, molecular weight distribution (polydispersity), and architecture (e.g., block copolymers). fujifilm.comtaylorandfrancis.com While primarily developed for chain-growth polymerization of vinyl monomers, the principles of controlled reactions are being extended to other systems.

Conventional radical polymerization is not directly applicable to aromatic dinitriles like Benzonitrile, 4,4'-sulfonyldi- as they lack a polymerizable vinyl group. However, the chemistry of nitrile-containing monomers is well-established in the field of controlled radical polymerization. Monomers such as acrylonitrile (B1666552) are frequently polymerized using techniques like Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu

ATRP is a versatile controlled radical polymerization method that uses a transition metal complex (typically copper-based) to establish a dynamic equilibrium between active, propagating radical chains and dormant species. nih.gov This reversible deactivation process allows for the slow and simultaneous growth of all polymer chains. nih.govwikipedia.org This technique has been successfully applied to create well-defined polymers and copolymers from vinyl monomers that contain nitrile or even phthalonitrile (B49051) groups. cmu.eduresearchgate.net For instance, copolymers of styrene (B11656) and a vinylbenzyl-functionalized phthalonitrile have been synthesized via ATRP, yielding linear polymer precursors with pendant nitrile groups that can be further reacted. researchgate.net

The field of living polymerization is continually evolving, with several powerful strategies available for creating precisely defined macromolecules. fujifilm.com Key among these are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), and Organotellurium-Mediated Living Radical Polymerization (TERP). mdpi.comwikipedia.orgnih.gov

RAFT Polymerization: This technique employs a chain transfer agent (CTA) to mediate the polymerization via a reversible chain transfer process, allowing for control over the growth of polymer chains. wikipedia.org

NMP: This method uses a stable nitroxide radical to reversibly cap the growing polymer chain end, controlling the concentration of active radicals and thus the polymerization rate. mdpi.com

TERP: This is a highly versatile method that utilizes organotellurium compounds to control radical polymerization, enabling the synthesis of various block copolymers. nih.gov

These living polymerization techniques are characterized by a "living" nature, meaning the polymer chains continue to grow as long as the monomer is available, without irreversible termination. fujifilm.comtaylorandfrancis.com While direct application to non-vinyl aromatic dinitriles is not standard, these methods are crucial for synthesizing functional polymers. It is possible to design vinyl monomers that incorporate the 4,4'-sulfonyldibenzonitrile moiety, which could then be polymerized in a controlled manner using these living strategies to create novel materials with precisely engineered architectures and properties.

Kinetic and Mechanistic Studies of Polymerization Processes

Understanding the kinetics and mechanisms of polymerization is essential for controlling the structure and properties of the final polymer. Studies in this area provide critical data on reaction rates, activation energies, and the step-by-step pathways of polymer formation.

The kinetics of step-growth polymerization are distinct from chain-growth processes. High molecular weight polymers are typically formed only at the very end of the reaction, requiring monomer conversions exceeding 99%. youtube.comlibretexts.org The mechanism for the formation of PAENs from activated dinitrile monomers like Benzonitrile, 4,4'-sulfonyldi- and bisphenols proceeds via a nucleophilic aromatic substitution (SNAr) pathway. nih.gov

Kinetic studies on related systems provide valuable insights. For example, the thermal decomposition kinetics of certain PAENs have been investigated, with activation energies (Ea) calculated using methods like Kissinger and Ozawa. sci-hub.box For one PAEN system, the activation energy for thermal decomposition was determined to be approximately 192–207 kJ/mol. sci-hub.box

The cyclotrimerization of dinitriles into a polytriazine network is another process that has been subjected to kinetic analysis. A study on the polymerization of a dicyanate ester in diphenyl sulfone—a molecule with structural similarity to the monomer unit of interest—found that the polymerization kinetics could be accurately predicted using both model-based and model-free isoconversional approaches. nih.gov The liquid-state polymerization of similar monomers has been shown to follow unusual zero-order kinetics with a constant activation energy, suggesting a well-defined rate-limiting step. nih.gov

Table 1: Activation Energies for Related Polymerization and Decomposition Processes

Polymer/Monomer System Process Method Activation Energy (Ea) (kJ/mol) Reference
Poly(arylene ether nitrile) (PAEN) Thermal Decomposition Kissinger 192.45 sci-hub.box
Poly(arylene ether nitrile) (PAEN) Thermal Decomposition Ozawa 206.63 sci-hub.box
Carboxyl-functionalized PAEN (CPAEN) Thermal Decomposition Kissinger 161.20 sci-hub.box
Carboxyl-functionalized PAEN (CPAEN) Thermal Decomposition Ozawa 162.72 sci-hub.box
2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) Solid-State Polymerization Isoconversional Analysis 68 to 95 (variable) nih.gov
2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) Liquid-State Polymerization Isoconversional Analysis 106 ± 2 nih.gov

For controlled radical polymerization, the kinetics are governed by the equilibrium between the active propagating radicals and the dormant species. The mechanism of ATRP, for example, involves the repeated activation of a polymer chain end (a polymer-halide) by a lower oxidation state metal complex and deactivation by a higher oxidation state metal complex. wikipedia.org This ensures a low, constant concentration of active radicals, leading to a linear increase in molecular weight with monomer conversion and narrow molecular weight distributions. cmu.edu

Advanced Polymeric Materials Derived from Benzonitrile, 4,4 Sulfonyldi

Design and Synthesis of Novel High-Performance Polyimides

High-performance polyimides are a class of polymers renowned for their outstanding thermal and oxidative stability, excellent mechanical properties, and good chemical resistance. issp.ac.ru The incorporation of the sulfone group (—SO₂—) into the polymer backbone is a well-established strategy to enhance these characteristics. While Benzonitrile (B105546), 4,4'-sulfonyldi- itself is not a direct monomer for polyimide synthesis, its derivative, 4,4'-diaminodiphenyl sulfone (DDS), is a widely utilized monomer in the preparation of polyimides. researchgate.net DDS is produced through the reduction of the nitrile groups of 4,4'-dicyanodiphenyl sulfone.

The synthesis of polyimides from DDS typically follows a two-step process. The first step involves the polycondensation reaction between a diamine, such as DDS, and a dianhydride in a polar aprotic solvent to form a poly(amic acid) (PAA) precursor. researchgate.netkoreascience.kr The second step is the cyclodehydration of the PAA, usually through thermal or chemical imidization, to form the final polyimide. issp.ac.ru The properties of the resulting polyimide can be tailored by the choice of the dianhydride comonomer. For instance, using fluorinated dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) can improve solubility and lower the dielectric constant of the final polymer. koreascience.krcore.ac.uk

The rigid sulfone linkage and aromatic rings contributed by the DDS monomer impart high glass transition temperatures (Tg) and exceptional thermal stability to the polyimides. Research has shown that polyimides derived from DDS can exhibit 10% weight loss temperatures (Td10) exceeding 600°C, making them suitable for applications in the aerospace and electronics industries where high service temperatures are required. researchgate.net

Properties of High-Performance Polyimides Derived from Sulfone-Containing Diamines
Dianhydride MonomerResulting Polyimide PropertiesReference
Various commercial dianhydridesHigh thermal resistance (Td10 > 600°C), high glass transition temperature (Tg > 250°C), high tensile strength (> 132 MPa). researchgate.net
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)Good solubility in organic solvents, forms flexible and transparent films, 5% weight loss at 380°C. koreascience.kr

Poly(arylene ether sulfone)s and Related Architectures

Poly(arylene ether sulfone)s (PAES) are high-performance amorphous thermoplastics known for their high strength, thermal stability, and resistance to hydrolysis. The synthesis of PAES typically involves a nucleophilic aromatic substitution (SNAr) polycondensation reaction between an activated dihalide monomer and a bisphenol salt. The diphenyl sulfone unit is a cornerstone of these architectures, often incorporated through monomers like 4,4'-dichlorodiphenyl sulfone or bis(4-fluorophenyl) sulfone. nih.govnih.gov

By modifying the nitrile groups of Benzonitrile, 4,4'-sulfonyldi- to hydroxyl (creating 4,4'-dihydroxydiphenyl sulfone) or halogen groups, it can be directly integrated into PAES synthesis. Copolymers can be created by introducing other bisphenols, such as phenolphthalein, which can increase the glass transition temperature and heat resistance of the resulting polymer. nih.gov

Furthermore, sulfonation of the polymer backbone leads to the creation of sulfonated poly(arylene ether sulfone)s (SPAES), which are widely investigated as proton exchange membranes (PEMs) for fuel cells. nih.govresearchgate.net The sulfonation can be achieved by using a sulfonated monomer, such as 3,3′-disulfonate-4,4′-dichlorodiphenylsulfone, during the polymerization process. rsc.org The degree of sulfonation is a critical parameter that controls the membrane's proton conductivity, water uptake, and dimensional stability. rsc.org

Synthesis and Properties of Various Poly(arylene ether sulfone)s
MonomersPolymer TypeKey PropertiesReference
4,4′-dihydroxydiphenyl, phenolphthalein, 4,4′-dichlorodiphenyl sulfoneCardo Copolyphenylene SulfonesIncreased glass transition temperature and heat resistance with higher cardo fragment content. nih.gov
4,4'-dihydroxy-1,6-diphenoxyhexane, bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt, bis(4-fluorophenyl) sulfonePartially Alkylated SPAESLower glass transition temperature (85-90°C) compared to fully aromatic SPAES. nih.gov
3,3′-disulfonate-4,4′-dichlorodiphenylsulfone, 4,4-dichlorodiphenylsulfone, phenylhydroquinoneSPAES with Phenyl Side ChainsImproved dimensional, thermal, and oxidative stability; proton conductivity up to 0.096 S cm⁻¹ at 80°C. rsc.org

Functional Polymer Networks and Composites

The reactive nature of the sulfone-containing backbone and its derivatives allows for the creation of advanced functional polymer networks and composites. Cross-linking strategies can be employed to enhance the mechanical properties and solvent resistance of polymers derived from Benzonitrile, 4,4'-sulfonyldi-. For instance, 4,4'-diaminodiphenyl sulfone (DDS) is widely used as a curing agent for epoxy resins, forming highly cross-linked, durable thermoset networks. researchgate.net

Photocrosslinking is another effective method for creating functional networks. Sulfonated poly(arylene ether sulfone)s containing photosensitive moieties, such as chalcone (B49325) groups, can be cross-linked by UV irradiation. rsc.org This process, when performed on a swollen membrane, can improve mechanical properties and reduce methanol (B129727) diffusion while maintaining high proton conductivity, which is beneficial for direct methanol fuel cell applications. rsc.org

Composites can be formed by incorporating inorganic materials into the polymer matrix. For example, nanocomposites of poly(4,4'-diaminodiphenyl sulfone) (PDDS) with cerium oxide (CeO₂) or carbon black-ZnO have been synthesized via chemical polymerization. researchgate.net These composites often exhibit synergistic properties, combining the processability and toughness of the polymer with the functional characteristics of the inorganic filler.

Tailoring Polymer Microstructure for Specific Performance Attributes

The performance of polymers derived from Benzonitrile, 4,4'-sulfonyldi- can be precisely controlled by tailoring their microstructure at the molecular level. This includes strategies like copolymerization, the introduction of side chains, and the creation of block copolymers.

Copolymerization is a powerful tool to balance properties. For example, in sulfonated polyimides, the incorporation of non-sulfonated diamines can help reduce the crystallinity and brittleness of the resulting membranes. researchgate.net In PAES, introducing bulky side groups, such as phenyl groups, onto the polymer backbone can disrupt chain packing, leading to better solubility and dimensional stability while maintaining high thermal and oxidative stability. rsc.org

The creation of block copolymers allows for the development of well-defined, phase-separated morphologies. Sulfonated block copolymers, where one block is hydrophilic (sulfonated) and the other is hydrophobic, can self-assemble into ordered nanostructures. mdpi.com This microphase separation creates continuous ion-conducting channels, leading to significantly enhanced proton conductivity compared to random copolymers with the same degree of sulfonation. researchgate.net This precise control over the nanoscale morphology is crucial for optimizing the performance of materials used in applications like fuel cell membranes and photovoltaic devices. researchgate.netmdpi.com

Impact of Microstructure on Polymer Properties
Microstructural ModificationPolymer SystemResulting Performance AttributeReference
Introduction of phenyl side groupsSulfonated Poly(arylene ether sulfone)s (SPAES)Improved dimensional, thermal, and oxidative stability. rsc.org
Copolymerization with non-sulfonated diaminesSulfonated PolyimidesReduced brittleness and crystallinity. researchgate.net
Block Copolymer ArchitectureSulfonated Polybenzophenone/Poly(arylene ether)Well-developed hydrophilic/hydrophobic phase separation, leading to high proton conductivity. researchgate.net
Block Copolymer ArchitecturePoly(4-butyltriphenylamine)-b-PolystyreneFormation of microphase-separated structures with ~20 nm domains, improving photovoltaic efficiency. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT is used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. These studies provide insights into molecular geometry, orbital energies, and reactivity.

Electronic Structure and Reactivity Predictions

A detailed DFT analysis of Benzonitrile (B105546), 4,4'-sulfonyldi- would yield critical information about its electronic characteristics. Such studies typically calculate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

Predictions from these studies would include:

Electron Distribution: Mapping the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For Benzonitrile, 4,4'-sulfonyldi-, this would likely show high electron density around the nitrogen atoms of the nitrile groups and the oxygen atoms of the sulfonyl group.

Reactivity Indices: Calculation of parameters like chemical potential, hardness, and electrophilicity to quantitatively predict how the molecule will interact with other chemical species.

Electrostatic Potential (ESP): Visualization of the ESP map helps in understanding sites for intermolecular interactions, which is crucial for predicting how the molecule will behave in a condensed phase or a polymer matrix.

While specific data tables for Benzonitrile, 4,4'-sulfonyldi- are not available in the reviewed literature, a typical output would resemble the hypothetical data presented below, which is illustrative of the parameters DFT calculations provide.

Hypothetical DFT Output for Benzonitrile, 4,4'-sulfonyldi-

Parameter Hypothetical Value Significance
HOMO Energy -7.5 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -2.1 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.4 eV Indicates chemical reactivity and stability. A larger gap suggests higher stability.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound were not found.

Spectroscopic Property Simulations and Vibrational Analysis

DFT calculations are also highly effective for simulating spectroscopic properties, which can be used to interpret experimental data or predict spectra for uncharacterized molecules. Vibrational analysis, in particular, calculates the frequencies of the normal modes of vibration.

For Benzonitrile, 4,4'-sulfonyldi-, a computational vibrational analysis would:

Predict Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is invaluable for assigning peaks in experimentally measured spectra to specific molecular motions.

Identify Characteristic Vibrational Modes: Key functional groups have characteristic vibrational frequencies. For this molecule, DFT would predict the precise frequencies for the C≡N stretching of the nitrile groups and the symmetric and asymmetric S=O stretching of the sulfonyl group. These calculated frequencies help confirm the molecular structure and purity of synthesized samples.

Molecular Dynamics and Monte Carlo Simulations

While DFT is excellent for single molecules or small clusters, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of large systems, such as polymers, over time. These methods are crucial for understanding the bulk properties of materials derived from Benzonitrile, 4,4'-sulfonyldi-.

Intermolecular Interactions in Polymeric Systems

Both MD and MC simulations can be used to study the non-covalent interactions between polymer chains. For a polymer based on Benzonitrile, 4,4'-sulfonyldi-, these simulations would analyze the strong dipole-dipole interactions expected from the polar sulfonyl and nitrile groups. Understanding these intermolecular forces is key to explaining the material's cohesive energy, which in turn influences its thermal stability, solvent resistance, and mechanical strength.

Computational Design of Advanced Materials

Computational chemistry serves as a tool for the in silico design of new materials. By modifying the structure of Benzonitrile, 4,4'-sulfonyldi- computationally (e.g., by adding different functional groups) and then running DFT or MD simulations, scientists can predict how these changes would affect the material's properties. This computational pre-screening is a highly efficient way to identify promising candidates for synthesis, saving significant time and resources in the laboratory. For example, derivatives of Benzonitrile, 4,4'-sulfonyldi- could be computationally designed to optimize properties like thermal stability or solubility for applications in high-performance plastics or electronics.

Emerging Research Directions and Future Outlook

Development of Sustainable Synthesis and Polymerization Processes

The drive towards environmentally responsible manufacturing has spurred significant research into "green" synthesis and polymerization methods for high-performance polymers. For polymers derived from 4,4'-sulfonyldibenzonitrile, this involves a multi-faceted approach aimed at reducing the environmental footprint, enhancing efficiency, and utilizing renewable resources.

Key strategies in sustainable synthesis include:

Green Solvents: Traditional synthesis of poly(aryl ether nitrile)s often employs high-boiling, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), which pose environmental and health concerns. Research is actively exploring benign alternatives, such as diphenyl sulfone, or solvent-free melt polymerization techniques to eliminate volatile organic compounds (VOCs).

Catalyst Efficiency: The nucleophilic aromatic substitution (SNAr) reaction used for polymerization relies on catalysts. Efforts are underway to develop more efficient, recyclable catalysts to minimize waste and reduce reaction times and temperatures, thereby lowering energy consumption. chemrxiv.org Visible-light-mediated synthesis using recyclable photocatalysts is one such promising avenue being explored for related sulfur-containing compounds. rsc.org

Monomer Derivation: While 4,4'-sulfonyldibenzonitrile is traditionally derived from petrochemical sources, long-term sustainability goals involve exploring bio-based feedstocks. Research into converting biomass-derived molecules into aromatic building blocks could eventually provide a renewable pathway for producing this and other high-performance monomers. researchgate.net

Process Intensification: Adopting principles of process intensification, such as continuous flow reactors instead of batch processing, can lead to higher yields, better process control, reduced waste, and a smaller manufacturing footprint.

These sustainable approaches aim to maintain or enhance the performance characteristics of the resulting polymers while aligning with global environmental standards. rsc.org

Integration with Nanotechnology for Hybrid Functional Materials

The integration of nanomaterials with polymers derived from 4,4'-sulfonyldibenzonitrile is a burgeoning field aimed at creating advanced hybrid materials with tailored functionalities. nih.govscinito.ai These polymer nanocomposites (PNCs) leverage the superior properties of the polymer matrix and the unique characteristics of nanoscale fillers to achieve performance metrics unattainable by the individual components alone. mdpi.com

Researchers are exploring a variety of nanofillers to create these hybrid materials:

Carbon-Based Nanomaterials: Carbon nanotubes (CNTs) and graphene are incorporated to significantly enhance electrical conductivity, thermal conductivity, and mechanical strength. mdpi.com The resulting composites are being investigated for applications in electromagnetic interference (EMI) shielding, antistatic coatings, and lightweight structural components.

Inorganic Nanoparticles: The addition of nanoparticles such as silica (B1680970) (SiO₂), titania (TiO₂), and clay minerals can improve properties like scratch resistance, dimensional stability, and flame retardancy. nih.gov The dispersion of these nanoparticles within the polymer matrix is crucial for achieving the desired property enhancements. nih.gov

Functional Nanoparticles: Nanoparticles with specific functionalities, such as magnetic nanoparticles (e.g., Fe₃O₄), are being embedded to create materials with responsive properties for applications in data storage, sensors, and biomedical devices. nih.gov

The primary challenge in this field is achieving a uniform dispersion of nanoparticles within the high-viscosity polymer matrix and ensuring strong interfacial adhesion. nih.gov Techniques like in situ polymerization, where the nanoparticles are present during the polymerization of 4,4'-sulfonyldibenzonitrile, are being developed to overcome these hurdles and create truly integrated hybrid materials. nih.gov

Table 1: Effects of Nanofiller Integration on Polymer Properties
Nanofiller TypePrimary Property EnhancementPotential Applications
Carbon Nanotubes (CNTs)Electrical & Thermal Conductivity, Mechanical StrengthEMI Shielding, Antistatic Coatings, Aerospace Components
GrapheneBarrier Properties, Conductivity, StrengthGas Separation Membranes, Conductive Inks
Silica (SiO₂)Hardness, Scratch Resistance, Dimensional StabilityProtective Coatings, High-Performance Insulators
Clay (e.g., Montmorillonite)Flame Retardancy, Mechanical PropertiesFlame-Retardant Housings, Automotive Parts

Novel Applications in Specialized Material Science Domains

The exceptional combination of thermal, chemical, and mechanical stability in polymers derived from 4,4'-sulfonyldibenzonitrile makes them ideal candidates for expansion into new and demanding material science applications.

Emerging application areas include:

Advanced Membrane Technology: The inherent chemical resistance and tunable porosity of these polymers are being exploited to create next-generation membranes for gas separation, water purification (reverse osmosis and ultrafiltration), and aggressive chemical filtration. Sulfonation of the polymer backbone can introduce hydrophilicity and ion-exchange capabilities, making them suitable for proton exchange membranes (PEMs) in fuel cells. researchgate.net

Aerospace and Automotive Components: Due to their high strength-to-weight ratio and resistance to fuels and hydraulic fluids, these materials are being developed for lightweight structural components, engine parts, and interior cabin materials that must meet stringent flame, smoke, and toxicity (FST) standards.

Electronics and Telecommunications: With low dielectric constants and high thermal stability, polymers from 4,4'-sulfonyldibenzonitrile are finding use as substrates for flexible printed circuits, high-frequency connectors, and insulation for high-performance wiring and cables, particularly in 5G and other high-frequency applications.

Biomedical Implants: While PEEK is more established, the excellent biocompatibility and sterilizability of related polyarylether systems make them attractive for medical applications. nih.govnih.gov Research is exploring their use in spinal implants, joint replacements, and dental fixtures where high strength and inertness are critical. nih.govnih.gov

Advanced Characterization Methodologies for Polymer Microstructure

A deep understanding of the polymer microstructure is essential for correlating synthesis parameters with final material properties and for designing materials with specific performance characteristics. mdpi.com Researchers are moving beyond standard techniques to employ advanced methodologies to probe the intricate details of polymers made from 4,4'-sulfonyldibenzonitrile.

Advanced characterization techniques being utilized include:

High-Resolution Spectroscopy: Techniques like two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy are used to provide detailed information about polymer chain sequencing, branching, and end-group analysis, which influences properties like crystallinity and solubility. researchgate.net

Advanced Microscopic Techniques: Scanning Probe Microscopy (SPM), including Atomic Force Microscopy (AFM), allows for the visualization of polymer morphology at the nanoscale. Transmission Electron Microscopy (TEM) is used to study the dispersion of fillers in nanocomposites and to observe the phase-separated morphology in polymer blends.

Synchrotron-Based Analysis: Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) performed at synchrotron light sources provide highly detailed, real-time information about the evolution of crystalline structures, phase behavior, and orientation during processing (e.g., extrusion or molding).

Rheological Analysis: Advanced rheological techniques are used to study the flow behavior of the polymer melts, which is critical for optimizing processing conditions. These methods provide insights into molecular weight distribution, chain entanglement, and the effect of additives on processability.

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